molecular formula C27H25FN4O4S B14945032 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B14945032
M. Wt: 520.6 g/mol
InChI Key: YITHAFKYCAXCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes fluorinated aniline, pyridyl, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form ethyl 2-(4-fluoroanilino)-2-oxoacetate . This intermediate is then subjected to further reactions involving pyridyl and imidazolidinyl derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The fluorinated aniline and pyridyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its combination of fluorinated aniline, pyridyl, and imidazolidinyl groups. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H25FN4O4S

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H25FN4O4S/c1-2-36-26(35)19-3-9-22(10-4-19)32-25(34)23(17-24(33)30-21-7-5-20(28)6-8-21)31(27(32)37)16-13-18-11-14-29-15-12-18/h3-12,14-15,23H,2,13,16-17H2,1H3,(H,30,33)

InChI Key

YITHAFKYCAXCDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=NC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.